molecular formula C17H22N2O4 B2388885 Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate CAS No. 1207043-02-4

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate

Cat. No. B2388885
CAS RN: 1207043-02-4
M. Wt: 318.373
InChI Key: QYFBFCVDBRDBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a chemical compound used in scientific research for its potential applications in medicine and pharmacology. This compound is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in inflammation and cancer cell growth. It may also act as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and inhibit cancer cell growth in vitro. It has also been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate in laboratory experiments is its potential to inhibit inflammation and cancer cell growth. It may also have neuroprotective effects, making it a promising compound for the treatment of neurological disorders. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate in scientific research. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl oxalyl chloride to form the final compound. This synthesis method is a common approach used in the preparation of various quinoline derivatives.

Scientific Research Applications

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate has shown potential applications in scientific research related to medicine and pharmacology. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. It has also been investigated for its potential to treat various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-23-17(22)15(20)18-13-8-7-12-6-5-9-19(14(12)10-13)16(21)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBFCVDBRDBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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